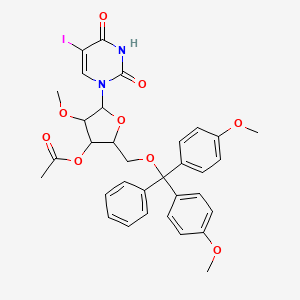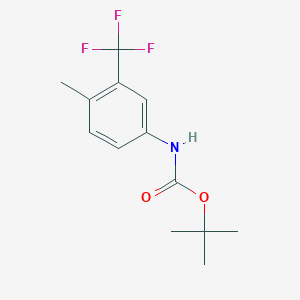
3'-O-Acetyl-5'-O-DMT-5-iodo-2'-O-methyl-uridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-O-Acetyl-5’-O-DMT-5-iodo-2’-O-methyl-uridine is a chemically modified nucleoside. It is primarily used in the synthesis of nucleotide analogs, which are crucial in antiviral drug development and biochemical studies involving RNA. This compound is characterized by its unique structure, which includes an acetyl group at the 3’ position, a dimethoxytrityl (DMT) group at the 5’ position, an iodine atom at the 5 position, and a methyl group at the 2’ position of the uridine molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Acetyl-5’-O-DMT-5-iodo-2’-O-methyl-uridine typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups at the 3’ and 5’ positions of uridine are protected using acetyl and DMT groups, respectively.
Iodination: The 5 position of the uridine is iodinated using iodine or an iodine-containing reagent.
Methylation: The 2’ hydroxyl group is methylated using a methylating agent such as methyl iodide.
Deprotection: The protecting groups are selectively removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using automated synthesizers and high-throughput purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3’-O-Acetyl-5’-O-DMT-5-iodo-2’-O-methyl-uridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5 position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the iodine and acetyl groups.
Hydrolysis: The acetyl and DMT protecting groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products with different substituents at the 5 position.
Oxidation: Oxidized forms of the compound.
Reduction: Reduced forms of the compound.
Hydrolysis: Deprotected uridine derivatives.
Wissenschaftliche Forschungsanwendungen
3’-O-Acetyl-5’-O-DMT-5-iodo-2’-O-methyl-uridine has several scientific research applications:
Antiviral Drug Development: It is used in the synthesis of nucleotide analogs that inhibit viral replication, particularly in the treatment of HIV and hepatitis B.
Biochemical Studies: The compound acts as a probe in RNA studies, helping to elucidate RNA structure and function.
Chemical Biology: It is used in the study of nucleic acid interactions and modifications.
Industrial Applications: The compound is used in the production of modified nucleotides for various biotechnological applications.
Wirkmechanismus
The mechanism of action of 3’-O-Acetyl-5’-O-DMT-5-iodo-2’-O-methyl-uridine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. The iodine atom at the 5 position and the methyl group at the 2’ position can alter the compound’s interaction with enzymes and other nucleic acids, leading to inhibition of viral replication or modification of RNA function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Iodo-2’-O-methyl-uridine: Lacks the acetyl and DMT groups.
3’-O-Acetyl-5-iodo-2’-O-methyl-uridine: Lacks the DMT group.
5’-O-DMT-5-iodo-2’-O-methyl-uridine: Lacks the acetyl group.
Uniqueness
3’-O-Acetyl-5’-O-DMT-5-iodo-2’-O-methyl-uridine is unique due to its combination of protective groups and modifications, which enhance its stability and functionality in biochemical applications. The presence of the DMT group at the 5’ position and the acetyl group at the 3’ position provides additional protection during synthesis and allows for selective deprotection.
This compound’s unique structure makes it particularly valuable in the synthesis of complex nucleotide analogs and in studies requiring precise modifications of nucleic acids.
Eigenschaften
Molekularformel |
C33H33IN2O9 |
|---|---|
Molekulargewicht |
728.5 g/mol |
IUPAC-Name |
[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl] acetate |
InChI |
InChI=1S/C33H33IN2O9/c1-20(37)44-28-27(45-31(29(28)42-4)36-18-26(34)30(38)35-32(36)39)19-43-33(21-8-6-5-7-9-21,22-10-14-24(40-2)15-11-22)23-12-16-25(41-3)17-13-23/h5-18,27-29,31H,19H2,1-4H3,(H,35,38,39) |
InChI-Schlüssel |
FRHDXHYTYBOQIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1C(OC(C1OC)N2C=C(C(=O)NC2=O)I)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrole-2,5-dione, 1-[(diethylamino)methyl]-](/img/structure/B12097158.png)




![5,6-Bis(bromomethyl)benzo[d][1,3]dioxole](/img/structure/B12097182.png)



![Tert-butyl 1,1-dimethyl-3-oxo-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxylate](/img/structure/B12097217.png)




